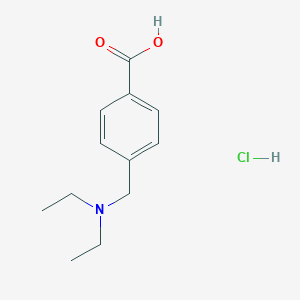

4-((Diethylamino)methyl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(diethylaminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXCOZXAABDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486107 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-54-5 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document details plausible synthetic pathways, outlines experimental protocols, and presents key characterization data.

Introduction

This compound is a tertiary amine derivative of p-toluic acid. The presence of a benzoic acid moiety, a common pharmacophore, and a diethylaminomethyl group suggests its potential for biological activity. This guide aims to provide a foundational understanding of its chemical properties and synthesis for further investigation and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 106261-54-5[1] |

| Molecular Formula | C12H18ClNO2[1] |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | 4-((diethylamino)methyl)benzoic acid;hydrochloride |

Synthesis

Two primary synthetic routes are proposed for the preparation of this compound:

-

Nucleophilic Substitution: This pathway involves the reaction of a 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid) with diethylamine.

-

Reductive Amination: This method utilizes the reaction of 4-carboxybenzaldehyde with diethylamine in the presence of a reducing agent.

Experimental Protocol: Nucleophilic Substitution Route

This protocol is based on established methods for the N-alkylation of amines with alkyl halides.[2]

Materials:

-

4-(Bromomethyl)benzoic acid

-

Diethylamine

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Suitable base (e.g., N,N-Diisopropylethylamine)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in an appropriate anhydrous solvent.

-

Add a suitable base (1.5 eq.).

-

Slowly add diethylamine (1.1 eq.) to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of a suitable solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Diagram of Nucleophilic Substitution Workflow:

Experimental Protocol: Reductive Amination Route

This protocol is adapted from general procedures for reductive amination.[3]

Materials:

-

4-Carboxybenzaldehyde

-

Diethylamine

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))

-

Methanol or other suitable solvent

-

Hydrochloric acid (for salt formation)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve 4-carboxybenzaldehyde (1.0 eq.) and diethylamine (1.2 eq.) in methanol.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate iminium ion.

-

Slowly add the reducing agent (e.g., NaBH3CN, 1.5 eq.) to the solution.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

The aqueous residue is then acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Diagram of Reductive Amination Workflow:

Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), a singlet for the benzylic methylene protons, and aromatic protons in the para-substituted pattern. The acidic proton of the carboxylic acid and the ammonium proton may be broad or exchangeable. |

| ¹³C NMR | Resonances for the ethyl carbons, the benzylic carbon, the aromatic carbons (with characteristic shifts for a 1,4-disubstituted benzene ring), and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 4-((diethylamino)methyl)benzoic acid. |

Potential Applications and Biological Activity

While specific biological data for this compound is not widely available, derivatives of aminobenzoic acids are known to possess a range of pharmacological activities. Further research is warranted to explore the potential of this compound in areas such as:

-

Local Anesthetics: The structural similarity to compounds like procaine suggests potential local anesthetic properties.

-

Antimicrobial Agents: Benzoic acid derivatives have been investigated for their antimicrobial effects.

-

Enzyme Inhibition: The molecule could be a scaffold for the design of inhibitors for various enzymes.

Diagram of Potential Research Pathways:

Conclusion

This technical guide provides a starting point for the synthesis and characterization of this compound. The outlined synthetic routes are based on well-established chemical transformations and offer a solid foundation for its preparation in a laboratory setting. The predicted characterization data provides a reference for structural confirmation. Further investigation into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

Technical Guide: Physicochemical Properties of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Benzoic acid and its analogues are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 106261-54-5 | [1] |

| Chemical Formula | C₁₂H₁₈ClNO₂ | [1] |

| Molecular Weight | 243.73 g/mol | |

| Canonical SMILES | CCN(CC)Cc1ccc(cc1)C(=O)O.Cl | |

| InChI Key | N/A |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Melting Point | Data not available for hydrochloride salt. 192-193 °C (for free base) | The melting point of the hydrochloride salt is expected to differ significantly from the free base. | |

| Boiling Point | Data not available | ||

| Solubility | Data not available for specific solvents. General solubility information for a related compound, 4-(Dimethylamino)benzoic acid, suggests solubility in alcohol and HCl solutions. | The hydrochloride salt is expected to have higher aqueous solubility than the free base. | [2] |

| pKa | Data not available | The pKa will be influenced by both the carboxylic acid and the tertiary amine. | |

| LogP | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[3]

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[4]

-

Repeat the measurement at least two more times to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).

Materials:

-

This compound sample

-

Selected solvents (e.g., distilled water, ethanol, DMSO, methanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]

-

After shaking, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

-

This compound sample

-

Calibrated pH meter and electrode

-

Burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

Inert gas (e.g., nitrogen) supply (optional)

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. Purging the solution with an inert gas can prevent interference from dissolved carbon dioxide.[6]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[6]

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. The pKa can be determined from the pH at the half-equivalence point(s).

-

For the tertiary amine, a back-titration may be necessary. Add a known excess of standardized HCl to the sample solution and then titrate with standardized NaOH.

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the literature, a general synthetic route can be proposed based on related transformations. The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Caption: A logical workflow for the synthesis of this compound.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: A workflow for the physicochemical characterization of a compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, it is noteworthy that a structurally related compound has been reported as an inhibitor of malate dehydrogenase 2 (MDH2), a key enzyme in cellular metabolism.[7] This suggests that compounds with the (aryloxyacetylamino)benzoic acid moiety may have potential as modulators of metabolic pathways, a critical area of investigation in cancer research.[7] Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines detailed experimental protocols for their determination. While there are gaps in the publicly available data for this specific compound, the provided methodologies offer a robust framework for its comprehensive characterization. The logical workflows for synthesis and analysis are intended to guide researchers in their studies with this and related compounds. Further investigation into the biological activities of this molecule is encouraged to explore its potential therapeutic applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-((Diethylamino)methyl)benzoic acid hydrochloride Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a small organic molecule with potential for biological activity. The initial step in assessing its therapeutic utility is to identify its putative molecular targets. Given the absence of established targets, a logical starting point is to investigate proteins that are known to bind structurally similar compounds. For the purpose of this guide, we will hypothesize that due to structural similarities with certain kinase inhibitors, a relevant therapeutic target for this compound could be a member of the protein kinase family, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer.

This guide will delineate the in silico procedures to predict and characterize the interaction of this compound with a hypothetical protein kinase target.

In Silico Bioactivity Prediction Workflow

The comprehensive workflow for the in silico prediction of bioactivity is depicted below. This multi-step process begins with target selection and proceeds through molecular docking, QSAR analysis, and pharmacophore modeling to build a cohesive picture of the compound's potential biological function.

Experimental Protocols

Target Identification and Preparation

-

Target Selection: Based on a survey of publicly available databases (e.g., ChEMBL, PubChem), identify protein kinases that are known to bind ligands with a substituted benzoic acid scaffold. For this hypothetical study, we select a candidate protein kinase.

-

Structure Retrieval: Download the 3D crystal structure of the selected protein kinase from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign partial charges to each atom using a force field (e.g., AMBER).

-

Energy minimize the protein structure to relieve any steric clashes.

-

Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound from a chemical database like PubChem.

-

3D Conversion: Convert the 2D structure into a 3D conformation.

-

Ligand Optimization:

-

Add hydrogen atoms.

-

Assign partial charges (e.g., Gasteiger charges).

-

Perform energy minimization of the 3D structure to obtain a low-energy conformation.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: Define a docking grid box that encompasses the active site of the target protein kinase.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the receptor.[1] The software will explore various conformations and orientations of the ligand within the active site.

-

Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (scoring function values). The pose with the lowest binding energy is typically considered the most favorable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.[2][3]

-

Dataset Collection: Curate a dataset of known inhibitors of the selected protein kinase with their experimentally determined bioactivities (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, and electronic properties).

-

Model Building: Split the dataset into a training set and a test set. Use a machine learning algorithm (e.g., multiple linear regression, support vector machine) to build a predictive model using the training set.

-

Model Validation: Validate the predictive power of the QSAR model using the test set.

-

Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][5]

-

Model Generation:

-

Ligand-based: Align a set of active ligands and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[6]

-

Structure-based: Analyze the interactions between the protein and a co-crystallized ligand to identify key interaction points.

-

-

Pharmacophore Validation: Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

Virtual Screening: Use the validated pharmacophore model to screen a large compound library to identify molecules that match the pharmacophore features. This can help in identifying other potential bioactive compounds.

Data Presentation

The quantitative data generated from the in silico analyses should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 | ASP145, LYS33, PHE144 | ASP145 (O...H-N), LYS33 (O...H-N) | PHE144 (pi-pi stacking) |

| Reference Inhibitor | -9.2 | ASP145, LYS33, PHE144, TYR132 | ASP145 (O...H-N), LYS33 (O...H-N) | PHE144 (pi-pi stacking), TYR132 (pi-alkyl) |

Table 2: Predicted Bioactivity from QSAR Model

| Compound | Predicted pIC50 | Experimental pIC50 (if available) |

| This compound | 7.2 | N/A |

| Reference Inhibitor | 8.1 | 8.0 |

Table 3: Pharmacophore Model Features

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Acceptor | 10.2, 5.6, 12.1 | 1.5 |

| 2 | Hydrogen Bond Donor | 12.5, 6.1, 11.8 | 1.5 |

| 3 | Aromatic Ring | 8.9, 7.3, 13.5 | 1.8 |

| 4 | Hydrophobic Center | 11.8, 8.0, 14.2 | 2.0 |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses about the compound's potential therapeutic targets and mechanism of action. The presented protocols and data visualization formats provide a structured approach to computational drug discovery. It is crucial to emphasize that in silico predictions are hypothetical and must be validated through subsequent in vitro and in vivo experimental studies. Nevertheless, the application of these computational methods significantly accelerates the initial stages of drug development by prioritizing compounds with a higher probability of success.

References

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. neovarsity.org [neovarsity.org]

- 4. dovepress.com [dovepress.com]

- 5. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 6. Pharmacophore modeling | PDF [slideshare.net]

Novel Applications of Tertiary Aminobenzoic Acid Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary aminobenzoic acid derivatives represent a versatile class of organic compounds with a growing number of applications across various scientific disciplines. Their unique structural features, including a tertiary amine, a benzoic acid moiety, and an aromatic ring, allow for extensive modification, leading to a wide array of physicochemical and biological properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the novel applications of these derivatives, with a focus on their therapeutic potential, role in materials science, and utility as corrosion inhibitors. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further research and development in this exciting field.

Therapeutic Applications

The structural scaffold of tertiary aminobenzoic acid is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4][5]

Anticancer Activity

Several tertiary aminobenzoic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3][6][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[9] One such critical pathway is the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses and is often dysregulated in cancer.[10][11][12][13][14]

Signaling Pathway: TNF-α/NF-κB Activation

References

- 1. KR102261704B1 - Tertiary amine derivatives and organic electroluminescent device including the same - Google Patents [patents.google.com]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. State of the art in the delivery of photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 8. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Mechanism of Action of 4-((Diethylamino)methyl)benzoic Acid Analogs and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for analogs of 4-((diethylamino)methyl)benzoic acid and structurally related compounds. While detailed research on the specific titular compound is limited, this document synthesizes findings from closely related molecules to elucidate potential biological targets and pharmacological effects. The primary focus is on the inhibition of key enzymes in neurodegenerative diseases, specifically cholinesterases and monoamine oxidases, by 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. Additionally, this guide explores the cardiotoxic potential of related tryptamine analogs through hERG channel inhibition and the antitumor properties of gold(III) complexes bearing a dimethylaminomethyl)phenyl ligand, which exhibit a mechanism distinct from traditional chemotherapy agents. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential therapeutic applications and areas for further investigation.

Introduction

Compounds featuring a substituted aminomethylphenyl moiety are prevalent in medicinal chemistry due to their diverse pharmacological activities. The diethylamino group, in particular, can play a crucial role in the binding of these molecules to biological targets, influencing their efficacy and mechanism of action.[1] This guide delves into the molecular mechanisms of several analogs and related structures to provide a cohesive understanding of their potential therapeutic applications and liabilities.

Enzyme Inhibition in Neurodegenerative Diseases: A Case Study of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones

A significant area of investigation for compounds bearing the 4-(diethylamino)phenyl moiety is in the context of neurodegenerative disorders such as Alzheimer's disease. Research into 4-(diethylamino)salicylaldehyde-based thiosemicarbazones has revealed a multi-target inhibitory profile against key enzymes implicated in the progression of Alzheimer's.[2][3]

Mechanism of Action: Dual Inhibition of Cholinesterases and Monoamine Oxidases

These thiosemicarbazone derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][3] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy in Alzheimer's disease. Simultaneously, the inhibition of monoamine oxidases can modulate the levels of neurotransmitters like serotonin and dopamine, offering potential benefits for the behavioral and psychological symptoms of dementia.

The proposed mechanism of action involves the binding of these compounds to the active sites of the respective enzymes, driven by a combination of hydrogen bonds and π-interactions.[2]

Quantitative Data: Inhibitory Activities

The inhibitory potency of a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazone derivatives against AChE, BChE, and MAO-A is summarized in the table below. The data highlights a structure-activity relationship where electron-withdrawing substituents on the phenyl ring of the thiosemicarbazone moiety play a crucial role in the inhibitory potential.[2][3]

| Compound ID | R Group (Substitution on Phenyl Ring) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) |

| 5a | 2,3-dichlorophenyl | - | 124.72 | - |

| 5u | 2,3-dichloro | 12.89 | - | 96.25 |

| Galantamine (Standard) | - | 101.24 | - | - |

| Clorgyline (Standard) | - | - | - | - |

Note: Data extracted from a study on 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. The original study should be consulted for a complete dataset and experimental details.[2][3]

Experimental Protocols

The synthesis is a two-step process:

-

O-substitution: 4-(diethylamino)salicylaldehyde reacts with naphthalene sulfonyl chloride in the presence of triethylamine and DMF in an ice bath to yield O-substituted naphthalene sulfonyl-based 4-(diethylamino)salicylaldehyde.[2]

-

Condensation: The resulting intermediate is then refluxed with various substituted thiosemicarbazides in methanol with acetic acid as a catalyst to produce the final thiosemicarbazone derivatives.[3]

Caption: Synthetic workflow for 4-(diethylamino)salicylaldehyde-based thiosemicarbazones.

-

Cholinesterase Inhibition (AChE and BChE): The inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the IC₅₀ values are calculated by comparing the enzyme activity with and without the inhibitor.

-

Monoamine Oxidase Inhibition (MAO-A and MAO-B): The inhibitory potential against MAO-A and MAO-B is assessed by measuring the ability of the compounds to inhibit the oxidation of a substrate (e.g., kynuramine) by the enzymes. The reaction produces a fluorescent product, and the fluorescence is measured to determine the enzyme activity. IC₅₀ values are then calculated.

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathway

The therapeutic effect of these compounds in the context of Alzheimer's disease is proposed to be through the modulation of neurotransmitter levels.

Caption: Proposed mechanism for therapeutic effect in Alzheimer's disease.

Cardiotoxicity Profile: hERG Channel Inhibition

Certain analogs containing a diethylaminoethyl moiety have been investigated for their cardiovascular effects. A study on synthetic tryptamines, including [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (4-AcO-DET), revealed potential cardiotoxicity.[4]

Mechanism of Action

The primary mechanism of cardiotoxicity for these compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias.

Experimental Protocols

-

hERG Assay: The effect on the hERG potassium channel is typically assessed using patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., Chinese hamster ovary cells). The assay measures the potassium current through the channel in the presence and absence of the test compound to determine the extent of inhibition.

-

Electrocardiography (ECG): In vivo studies in animal models (e.g., Sprague-Dawley rats) are conducted to measure the QT interval after administration of the compound.[4]

Antitumor Activity: A Non-Cisplatin-like Mechanism

Gold(III) complexes incorporating a 2-[(dimethylamino)methyl]phenyl ligand have demonstrated antitumor properties with a mechanism of action that appears to be distinct from that of cisplatin.

Mechanism of Action

While the precise molecular target is not fully elucidated, studies have shown that these gold(III) complexes do not induce interstrand DNA cross-links, a hallmark of cisplatin's mechanism. This suggests an alternative pathway for their cytotoxic effects. It has been reported that these complexes can react with biological ligands such as adenine, guanosine, cysteine, and glutathione, which may contribute to their antitumor activity.

Quantitative Data: Cytotoxicity

The following table summarizes the in vitro cytotoxicity of a gold(III) complex against a panel of human ovarian carcinoma cell lines.

| Cell Line | IC₅₀ (µM) | Resistance Factor (RF) |

| CH1 | Low-micromolar | - |

| CH1-R (cisplatin-resistant) | Low-micromolar | Non-cross-resistant |

| A2780 | Low-micromolar | - |

| A2780-R (cisplatin-resistant) | - | Cross-resistant |

Note: Data is descriptive based on the provided text. The original study should be consulted for specific values.

Experimental Protocols

-

Cytotoxicity Assay: The growth inhibitory properties are evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

DNA Interaction Studies: The ability of the compounds to interact with DNA and cause cross-links can be assessed using techniques like the alkaline elution assay or by observing changes in the mobility of plasmid DNA on an agarose gel.

Conclusion

The analogs and related compounds of 4-((diethylamino)methyl)benzoic acid exhibit a wide range of pharmacological activities, targeting various biological systems. The most detailed mechanistic insights come from the study of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones, which act as multi-target inhibitors of enzymes relevant to Alzheimer's disease. Other related structures have shown potential for cardiotoxicity through hERG channel inhibition and antitumor activity via a mechanism distinct from traditional alkylating agents. This guide highlights the therapeutic potential of this chemical scaffold and underscores the need for further research to fully elucidate the mechanisms of action of specific analogs and to explore their structure-activity relationships for the development of novel therapeutic agents. Future studies should focus on identifying the specific molecular targets of these compounds and on evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid 52830-65-6 [benchchem.com]

- 2. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-((diethylamino)methyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and materials science. The described methodology is based on a two-step process: the nucleophilic substitution of 4-(chloromethyl)benzoic acid with diethylamine to yield the free base, followed by its conversion to the hydrochloride salt.

Overview and Applications

4-((Diethylamino)methyl)benzoic acid and its derivatives are of interest in medicinal chemistry and materials science. While specific applications for the title compound are not extensively documented in publicly available literature, analogous structures, such as aminobenzoic acids, are utilized in various fields. For instance, esters of similar N-substituted aminobenzoic acids are employed as components in sunscreens. The structural motif is also found in more complex pharmaceutical agents, suggesting its potential as a key intermediate in drug discovery and development.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 4-(chloromethyl)benzoic acid with diethylamine to form 4-((diethylamino)methyl)benzoic acid. The second step is the conversion of the resulting free base to its hydrochloride salt.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((Diethylamino)methyl)benzoic Acid

This procedure details the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and diethylamine.

Materials:

-

4-(chloromethyl)benzoic acid

-

Diethylamine

-

Acetonitrile (or a similar polar aprotic solvent)

-

Sodium bicarbonate (or another suitable base)

-

Deionized water

-

Dichloromethane (or ethyl acetate for extraction)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in acetonitrile.

-

Add sodium bicarbonate (2.5 eq) to the solution to act as an acid scavenger.

-

To this stirred suspension, add diethylamine (2.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add deionized water and adjust the pH to approximately 8-9 with a suitable base (e.g., 1M NaOH) to ensure the carboxylic acid is deprotonated and the diethylamine is in its free base form.

-

Wash the aqueous solution with dichloromethane or ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield 4-((diethylamino)methyl)benzoic acid as a white solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

4-((diethylamino)methyl)benzoic acid (from Step 1)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Hydrochloric acid solution in diethyl ether (or HCl gas)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve the dried 4-((diethylamino)methyl)benzoic acid (1.0 eq) in anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq).

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

-

Dry the final product, this compound, under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis.

| Parameter | Step 1: Free Base Synthesis | Step 2: Hydrochloride Salt Formation |

| Reactant Molar Ratios | ||

| 4-(chloromethyl)benzoic acid | 1.0 | - |

| Diethylamine | 2.2 | - |

| Sodium Bicarbonate | 2.5 | - |

| 4-((diethylamino)methyl)benzoic acid | - | 1.0 |

| Hydrochloric Acid | - | 1.1 |

| Reaction Conditions | ||

| Solvent | Acetonitrile | Anhydrous Diethyl Ether |

| Temperature | Reflux (approx. 82°C) | Room Temperature |

| Reaction Time | 4-6 hours | 30 minutes |

| Yield | ||

| Expected Yield | 85-95% | >95% |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis.

Caption: Workflow for the synthesis of 4-((diethylamino)methyl)benzoic acid HCl.

Application Notes and Protocols for the Quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe analytical methods for the quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride. As no specific validated methods for this particular analyte were found in the public domain at the time of writing, the methodologies presented here are exemplary. They are based on established analytical techniques for structurally similar compounds and would require validation for specific applications.

Introduction

This compound is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of this compound. This data is representative and should be confirmed during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (%) | 98.0 - 102.0 |

| Precision (%RSD) | < 2.0 |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Retention Time | ~ 4.5 min |

Experimental Protocol

1.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

1.2.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

1.2.3. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

1.2.4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 methanol:water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue samples, which is often required in pharmacokinetic studies.

Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method for the analysis of this compound. This data is representative and should be confirmed during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Accuracy (%) | 85.0 - 115.0 |

| Precision (%RSD) | < 15.0 |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Matrix Effect (%) | Minimal |

| Recovery (%) | > 80 |

Experimental Protocol

2.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

2.2.2. Instrumentation

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Data acquisition and processing software

2.2.3. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The precursor and product ions for the analyte and internal standard need to be determined by direct infusion. For 4-((Diethylamino)methyl)benzoic acid (MW: 207.27), the protonated molecule [M+H]+ would be m/z 208.3. A plausible fragmentation could involve the loss of the diethylamino group.

2.2.4. Standard and Sample Preparation

-

Standard Stock Solutions: Prepare separate stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples by spiking into the biological matrix.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Transfer to an autosampler vial for injection.

-

2.2.5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Aminobenzoic Acid Derivatives

Introduction

Aminobenzoic acid and its derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical and chemical industries.[1][2] They are utilized in the synthesis of local anesthetics, dyes, and as preservatives.[1][2][3] The accurate separation and quantification of aminobenzoic acid isomers (ortho-, meta-, and para-aminobenzoic acid) and other derivatives are critical for quality control and ensuring the safety and efficacy of the final products, as different isomers can exhibit varied pharmacological and toxicological profiles.[4] High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely employed for the analysis of these compounds due to its high resolution and sensitivity.[4] This application note provides a detailed protocol for the separation of aminobenzoic acid isomers using reversed-phase and mixed-mode HPLC and outlines a general workflow for method development.

Principle of Separation

The separation of aminobenzoic acid derivatives by HPLC is primarily based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the analytes is influenced by their hydrophobicity.[5] For ionizable compounds like aminobenzoic acids, controlling the mobile phase pH is crucial to suppress ionization and achieve good peak shapes and retention.[6]

Mixed-mode chromatography offers an alternative and often more effective approach by utilizing stationary phases with both reversed-phase and ion-exchange characteristics.[1][4] This allows for the simultaneous exploitation of differences in hydrophobicity and ionic properties of the analytes, leading to enhanced resolution, especially for closely related isomers.[1][4][5]

Experimental Protocols

This section details a typical experimental protocol for the analysis of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid using a mixed-mode HPLC method.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode-Array Detector (DAD).

-

Column: Coresep 100 mixed-mode column (or equivalent) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

-

Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid reference standards (≥99% purity).

-

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 20% Acetonitrile in water containing 0.1% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[4]

-

Standard Stock Solutions (0.3 mg/mL): Accurately weigh approximately 30 mg of each aminobenzoic acid isomer standard and dissolve in 100 mL of the mobile phase in separate volumetric flasks.[4]

-

Mixed Standard Working Solution: Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration suitable for analysis (e.g., in the range of 1-50 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the sample containing aminobenzoic acid derivatives in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of aminobenzoic acid isomers.

| Parameter | Condition |

| Column | Coresep 100 Mixed-Mode (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 20% Acetonitrile in Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

Data Analysis and System Suitability

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the mixed standard solution to determine the retention times and resolution of the three isomers.[4]

-

The system suitability parameters should be checked to ensure the performance of the chromatographic system. Key parameters include:

-

Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5.

-

Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

-

Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

-

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.[4]

-

For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The concentration of the analytes in the sample can then be determined from the calibration curve.

Data Presentation

The following table summarizes typical retention data for the separation of aminobenzoic acid isomers using different HPLC methods. This allows for a direct comparison of the selectivity offered by reversed-phase and mixed-mode chromatography.

| Compound | Method 1: Reversed-Phase (C18) | Method 2: Mixed-Mode (Coresep 100) |

| Retention Time (min) | Retention Time (min) | |

| 2-Aminobenzoic acid | 3.2 | 4.5 |

| 3-Aminobenzoic acid | 3.8 | 5.8 |

| 4-Aminobenzoic acid | 4.5 | 7.2 |

| Resolution (2-ABA vs 3-ABA) | 1.8 | 2.5 |

| Resolution (3-ABA vs 4-ABA) | 2.1 | 3.1 |

Note: The retention times and resolutions are representative and may vary depending on the specific instrument, column, and exact experimental conditions.

HPLC Method Development Workflow

The development of a robust HPLC method for aminobenzoic acid derivatives follows a logical progression of steps, from understanding the analyte properties to method validation. The following diagram illustrates this workflow.

Caption: Workflow for HPLC method development for aminobenzoic acid derivatives.

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for the analysis of aminobenzoic acid derivatives. Both reversed-phase and mixed-mode chromatography are effective for the separation of these compounds, with mixed-mode chromatography often providing superior resolution for isomeric mixtures.[1][4] The detailed protocol and method development workflow presented here serve as a valuable resource for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for quality control and research purposes. The successful implementation of a validated HPLC method is essential for ensuring the purity and quality of aminobenzoic acid derivatives in various applications.

References

Application Notes and Protocols: 4-((Diethylamino)methyl)benzoic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a carboxylic acid and a tertiary amine, offers a unique scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((Diethylamino)methyl)benzoic acid and its hydrochloride salt is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

Table 1: Physicochemical Data of 4-((Diethylamino)methyl)benzoic Acid and its Hydrochloride Salt

| Property | 4-((Diethylamino)methyl)benzoic Acid | This compound | Reference(s) |

| CAS Number | 62642-59-5 | 106261-54-5 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | 243.73 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | Not specified | [4] |

| Purity | ≥95% | ≥96% | [1][3] |

| Boiling Point | 315.4 ± 25.0 °C | Not available | [5] |

| Storage | Sealed in dry, 2-8°C | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3][6] |

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of organic molecules. The presence of the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives, while the tertiary amine can act as a basic center or be involved in further quaternization reactions. This dual functionality makes it an attractive building block for creating libraries of compounds for drug discovery and for developing new materials.

Synthesis of Ester Derivatives

The carboxylic acid group can be readily esterified to produce a range of esters. These derivatives are often synthesized to improve the pharmacokinetic properties of a parent molecule, such as solubility and cell permeability, or to act as prodrugs.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Reacting 4-((Diethylamino)methyl)benzoic acid with various primary and secondary amines can generate a diverse library of amide derivatives. These compounds can be screened for a wide range of biological activities.

Experimental Protocols

The following are detailed, representative protocols for the esterification and amidation of 4-((Diethylamino)methyl)benzoic acid. Note that as the hydrochloride salt is the starting material, it may be necessary to neutralize it to the free base form in situ or in a separate step before proceeding with some reactions.

Protocol 1: Fischer Esterification - Synthesis of Methyl 4-((Diethylamino)methyl)benzoate

This protocol describes the acid-catalyzed esterification of 4-((Diethylamino)methyl)benzoic acid with methanol.

Materials:

-

This compound

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure: [7]

-

Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 2.44 g, 10 mmol) in methanol (40 mL).

-

Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

-

Rinse the reaction flask with dichloromethane (50 mL) and add the rinsing to the separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide evolution may cause pressure build-up.

-

Wash the organic layer with brine (50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via Carbodiimide Coupling - Synthesis of N-Benzyl-4-((diethylamino)methyl)benzamide

This protocol details the synthesis of an amide derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

This compound

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Standard laboratory glassware

Procedure: [8]

-

Reaction Setup: To a solution of this compound (e.g., 2.44 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add triethylamine (1.4 mL, 10 mmol) to generate the free carboxylate.

-

Addition of Amine and Catalyst: Add benzylamine (1.09 mL, 10 mmol) and a catalytic amount of DMAP (e.g., 0.12 g, 1 mmol).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Boric Acid-Catalyzed Amidation - A Greener Alternative

This protocol presents an environmentally benign method for amide synthesis using boric acid as a catalyst.[9]

Materials:

-

This compound

-

Amine of choice (e.g., aniline)

-

Boric Acid (H₃BO₃)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (e.g., 2.44 g, 10 mmol), the desired amine (10 mmol), boric acid (0.06 g, 1 mmol, 10 mol%), and toluene (50 mL).

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with water and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Synthetic Workflow and Visualization

The general synthetic utility of this compound as a building block for creating ester and amide libraries is depicted in the following workflow diagram.

Caption: Synthetic workflow for the derivatization of this compound.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of ester and amide derivatives. The protocols provided herein offer robust starting points for the exploration of this compound's synthetic potential. Further research into the biological activities of its derivatives is warranted.

References

- 1. accelachem.com [accelachem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aobchem.com [aobchem.com]

- 5. 4-[(Diethylamino)methyl]benzoic acid | CAS#:62642-59-5 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride in Peptide Synthesis

Abstract

This application note details the use of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a cleavable linker in solid-phase peptide synthesis (SPPS). This linker is particularly suited for the synthesis of C-terminal peptide acids under mild acidic conditions. Herein, we provide detailed protocols for the attachment of this linker to an amine-functionalized resin, subsequent peptide chain elongation using standard Fmoc/tBu chemistry, and final cleavage of the peptide from the solid support. Representative data on peptide yield and purity using analogous linker systems are presented to demonstrate the efficacy of this methodology.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1] A critical component of SPPS is the choice of a suitable linker, a bifunctional molecule that anchors the growing peptide chain to the insoluble resin support.[2] The nature of the linker dictates the conditions required for the final cleavage of the peptide from the resin and thus determines the type of C-terminal functionality (e.g., acid, amide) that can be obtained.[3]

Derivatives of benzoic acid have been widely employed as linkers in SPPS. For instance, 3-amino-4-(methylamino)benzoic acid (MeDbz) has been utilized for the on-resin cyclization of peptides.[4] The subject of this application note, this compound, serves as a valuable handle for the synthesis of peptide acids. Its attachment to an amino-functionalized resin, such as aminomethyl polystyrene, creates an acid-labile benzyl ester-type linkage with the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection during peptide elongation but can be readily cleaved with moderate acid treatment, such as with trifluoroacetic acid (TFA), to release the peptide with a free C-terminal carboxylic acid.

Key Applications

-

Synthesis of C-terminal Peptide Acids: The primary application of this linker is in the Fmoc-based solid-phase synthesis of peptides where a C-terminal carboxyl group is desired.

-

Custom Peptide Synthesis: Suitable for both manual and automated peptide synthesis platforms.

-

Drug Discovery and Development: Enables the synthesis of peptide-based therapeutics and research tools.

Data Presentation

While specific yield and purity data for peptides synthesized using this compound are not extensively published, the following table provides representative data from studies utilizing similar benzoic acid-based linkers in SPPS to illustrate expected outcomes.

| Peptide Sequence | Linker Type | Synthesis Scale | Crude Yield (%) | Purity (%) | Reference |

| H-Phe-Pro-Trp-Phe-NH₂ | Rink Amide (related linker) | 0.1 mmol | 68 | >95 | [5] |

| H-Tyr-Ile-Ile-Phe-Leu-NH₂ | Rink Amide (related linker) | 0.2 mmol | 85 | >98 | [6] |

| Cyclo(-GITVIF-) | Diaminonicotinic acid | 0.1 mmol | 75 | >95 | [7] |

Note: The data presented are for analogous or related linker systems and are intended to provide a general expectation of performance.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the 4-((Diethylamino)methyl)benzoic acid linker to a standard aminomethyl-functionalized polystyrene resin.

Materials:

-

Aminomethyl (AM) polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

-

Activation of the Linker: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

-

Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Capping of Unreacted Amines: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

-

Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

-

Determination of Loading: The loading of the linker onto the resin can be determined by Fmoc release measurement after coupling the first Fmoc-protected amino acid.[8]

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for peptide chain elongation on the linker-functionalized resin.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HCTU/HATU with HOBt/OxymaPure® and DIPEA, or DIC/OxymaPure®)

-

20% (v/v) Piperidine in DMF

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent combination in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x).

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling step with the next Fmoc-protected amino acid as described in step 2.

-

Repeat the deprotection step as described in step 3.

-

-

Chain Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.

-

Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

-

Peptidyl-resin from Protocol 2

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification and Analysis: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Mandatory Visualizations

Caption: Workflow for attaching the cleavable linker to an aminomethyl resin.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the linker.

References

- 1. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Fmoc SPPS Linkers [sigmaaldrich.com]

- 4. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 6. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]